1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and is substituted with ethyl and phenyl groups
Preparation Methods
The synthesis of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine intermediates under specific reaction conditions. For instance, the condensation of ethyl acetoacetate with thiourea in the presence of a base can yield the thieno[3,2-d]pyrimidine core, which can then be further functionalized with phenyl and ethyl groups through subsequent reactions .
Industrial production methods for this compound may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives can be synthesized by reacting with halogenating agents like thionyl chloride or phosphorus tribromide.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon and acids or bases to facilitate the reactions .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Medicine: The compound’s ability to interact with biological targets has led to investigations into its use as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential anticancer agent .
The compound’s interaction with molecular targets is facilitated by its ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes and receptors. This binding can lead to conformational changes that inhibit the target’s activity, thereby exerting its biological effects .
Comparison with Similar Compounds
1-Ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the fused ring structure and substituents.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a different fused ring system, which has shown promise in the development of antitubercular and anticancer agents.
Thiazolopyrimidine: This compound features a thiazole ring fused with a pyrimidine ring and has been investigated for its biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific thieno[3,2-d]pyrimidine core and the presence of ethyl and phenyl substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNGJZLDLOEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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